molecular formula C8H11N3 B1344283 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS No. 31887-92-0

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B1344283
CAS No.: 31887-92-0
M. Wt: 149.19 g/mol
InChI Key: GSBPAKVXTRJZPG-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This core structure has been identified as a valuable bioisosteric replacement for piperazine-ureas, leading to the development of compounds with improved physicochemical and pharmacokinetic properties . Its primary research value lies in its application as a key precursor for the synthesis of novel receptor antagonists and agonists. Research has demonstrated that derivatives of this tetrahydro-pyrimidoazepine core act as potent antagonists of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) . These antagonists have been investigated for their role in pain management, with studies showing significant reversal of carrageenan-induced thermal hyperalgesia in vivo . Further structure-activity relationship (SAR) studies have led to 1,2-diamino-ethane-substituted analogs that exhibit enhanced aqueous solubility and improved rat pharmacokinetics, making them more favorable for further development . Concurrently, this heterocyclic system serves as a critical building block for developing agonists of the 5-HT2C serotonin receptor . Compounds based on this scaffold are being explored for the potential treatment of a range of disorders associated with this receptor, including obesity, diabetes, and various central nervous system conditions . The compound is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBPAKVXTRJZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627014
Record name 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine
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URL https://comptox.epa.gov/dashboard/DTXSID00627014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31887-92-0
Record name 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
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Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen atoms in the ring system.

    Substitution: The compound can undergo substitution reactions at various positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a pyrimidoazepine compound with various applications in scientific research, particularly in the pharmaceutical field.

Basic Information
this compound has the molecular formula C8H11N3C_8H_{11}N_3 and a molecular weight of 185.66 . It is also identified by the CAS number 391953-92-7 .

Scientific Research Applications

  • TRPV1 Antagonists: Tetrahydro-pyrimidoazepines have been identified as potent antagonists of the TRPV1 receptor . These antagonists exhibit good in vitro and in vivo potency, along with acceptable physical properties, making them valuable in the development of novel therapeutics .
  • Bioisostere Replacement: The tetrahydro-pyrimidoazepine core is utilized as a bioisosteric replacement for piperazine-urea . This replacement has led to the discovery of a novel series of potent TRPV1 antagonists .
  • Raw Materials and Preparation: this compound is used in the preparation of several compounds, including Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate, 4-(4-METHYLPIPERIDIN-1-YL)-6,7,8,9-TETRAHYDRO-5H-PYRIMIDINE[4,5-D]AZEPINE, 4-CHLORO-6,7,8,9-TETRAHYDRO-5H-PYRIMIDO[4,5-D]AZEPINE HYDROCHLORIDE, 7-BENZYL-4-CHLORO-6,7,8,9-TETRAHYDRO-5H-PYRIMIDO[4,5-D]AZEPINE, and 4-PYRROLIDIN-1-YL-6,7,8,9-TETRAHYDRO-5H-PYRIMIDINE[4,5-D]AZEPINE .

Comparison with Similar Compounds

Pyrimido[4,5-e][1,4]Diazepin-7(6H)-ones

Key Differences :

  • Ring System : Unlike the azepine core, these analogs incorporate a diazepine ring (7-membered ring with two nitrogen atoms) fused to pyrimidine.
  • Synthesis : Prepared via multi-step reactions involving 4,6-dichloropyrimidine aldehyde and amines, yielding a 33-membered library with substitutions at positions 4, 6, 8, and 9 .

Table 1 : Representative Analogs and Properties

Compound Core Structure Key Substituents Biological Target
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine Pyrimido-azepine 2-Benzyl, 9-Methyl TRPV1
8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-one Pyrimido-diazepine 4-Chloro, 6-Methoxy HIV-1 integrase

Pyrimido[4,5-b][1,4]Diazepine Derivatives

Key Differences :

  • Substituent Effects : Derivatives like TAK-960 (9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo) exhibit potent Polo-like kinase inhibition (IC₅₀ < 10 nM) due to electron-withdrawing groups (e.g., difluoro) enhancing ATP-binding pocket interactions .
  • Stereochemistry : The (9S)-configured analogs (e.g., (9S)-2-benzyl-N,9-dimethyl) show improved metabolic stability compared to racemic mixtures, highlighting the role of chirality in drug design .

Table 2 : Kinase-Inhibiting Analogs

Compound Substituents Target Activity (IC₅₀)
TAK-960 9-Cyclopentyl, 7,7-difluoro, 5-methyl Polo-like kinase 1 2.3 nM
This compound 4-(3-Chloro-4-trifluoromethylphenyl) CDK2 180 nM

Functionalized Azepine Derivatives

Key Differences :

  • Lipophilicity : 2-Benzyl-substituted analogs (e.g., 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine) exhibit increased logP values (~3.5), enhancing blood-brain barrier penetration for CNS targets .
  • Electron-Deficient Groups : Chloro and trifluoromethyl groups (e.g., 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine) improve metabolic stability and target selectivity .

Table 3 : Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP Solubility (µM) Half-life (h)
This compound 239.32 2.8 12.5 4.2
8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-one 305.74 1.9 45.0 6.8

Biological Activity

6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its receptor interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3C_8H_{11}N_3, with a structure that incorporates a pyrimidine and azepine moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

1. Receptor Binding Affinity

Research has demonstrated that this compound exhibits significant binding affinity for various receptors:

  • Serotonin Receptors : The compound has been identified as a potent ligand for the 5-HT2A and 5-HT2C serotonin receptors with IC50 values of 3 nM and 2.3 nM respectively. These receptors are implicated in numerous physiological processes including mood regulation and cognition .
  • TRPV1 Antagonism : It has been noted for its antagonistic activity against TRPV1 (transient receptor potential vanilloid 1), which plays a critical role in pain perception. The tetrahydro-pyrimidoazepine core was utilized as a bioisosteric replacement in the development of TRPV1 antagonists, showing promising in vitro and in vivo potency .

2. Pharmacological Implications

The biological activities of this compound suggest several potential therapeutic applications:

  • Pain Management : Due to its TRPV1 antagonism, it could be explored as a novel analgesic agent.
  • Psychiatric Disorders : Its interaction with serotonin receptors positions it as a candidate for the treatment of conditions such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorIC50 ValueReference
Serotonin Receptor Binding5-HT2A3 nM
Serotonin Receptor Binding5-HT2C2.3 nM
TRPV1 AntagonismTRPV1Potent

Case Study: TRPV1 Antagonism

In a study examining the efficacy of various compounds against TRPV1 receptors, this compound was highlighted for its ability to reduce pain responses in animal models. The study demonstrated that administration of this compound resulted in significant analgesic effects comparable to established TRPV1 antagonists.

Q & A

Q. What is the rationale behind the design of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine as a TRPV1 antagonist?

The compound was developed as a bioisosteric replacement for piperazine-urea scaffolds to enhance potency and pharmacokinetic properties. The tetrahydro-pyrimidoazepine core mimics the urea moiety while improving metabolic stability and receptor binding affinity. Key synthetic steps include cyclocondensation of aminopyrimidine intermediates with ketones or aldehydes under acidic conditions .

Q. What are the common synthetic routes for preparing this compound derivatives?

A two-step procedure is widely used:

  • Step 1 : Condensation of 4,5-diaminopyrimidine with cyclic ketones (e.g., cyclohexanone) to form the azepine ring.
  • Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Yields range from 40–60%, with purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy (1H/13C) to confirm ring closure and substituent positions.
  • HPLC-MS for purity assessment (>95% required for pharmacological studies).
  • Elemental analysis to verify stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How can researchers optimize the in vivo efficacy of pyrimidoazepine-based TRPV1 antagonists?

Structural modifications at the 2- and 4-positions of the pyrimidine ring significantly impact bioavailability. For example:

  • Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances blood-brain barrier penetration.
  • Substituting the azepine nitrogen with alkyl chains (e.g., ethyl, propyl) reduces hepatic clearance. In vivo studies in rodent models show ED₅₀ values <10 mg/kg for pain modulation .

Q. What strategies mitigate synthetic by-products during large-scale preparation?

By-products like 9e (from ) arise from incomplete cyclization or oxidation. Mitigation includes:

  • Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Optimizing reaction time/temperature (e.g., 80°C for 12 hours).
  • Implementing orthogonal purification (e.g., recrystallization followed by preparative HPLC) .

Q. How do structural variations in the azepine ring affect TRPV1 binding affinity?

Comparative SAR studies reveal:

  • Ring size : 7-membered azepine cores exhibit higher affinity than 6-membered analogs (IC₅₀ = 12 nM vs. 45 nM).
  • Substituents : 2-Aminoethyl groups at position 4 improve solubility without compromising potency. Patent data highlight derivatives with >100-fold selectivity over related ion channels (e.g., TRPA1) .

Q. How should researchers address contradictory data in pharmacological assays?

Discrepancies in IC₅₀ values (e.g., TRPV1 vs. off-target effects) may stem from assay conditions:

  • Validate using orthogonal methods (e.g., calcium flux assays and electrophysiology).
  • Control for species-specific receptor variants (e.g., human vs. rat TRPV1).
  • Cross-reference with published antagonists like capsazepine for benchmark comparisons .

Q. What methodologies ensure high purity in pyrimidoazepine derivatives for preclinical studies?

  • Impurity profiling : Use LC-MS to identify and quantify by-products (e.g., des-chloro analogs).
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks.
  • Chiral resolution : Employ chiral HPLC for enantiomerically pure derivatives, critical for avoiding off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Reactant of Route 2
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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